molecular formula C8H15NO3 B052111 6,7,8-Trihydroxyindolizidine CAS No. 115649-93-9

6,7,8-Trihydroxyindolizidine

Katalognummer: B052111
CAS-Nummer: 115649-93-9
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: NCQXPGNMJJWGLP-ULAWRXDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8-Trihydroxyindolizidine, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glycosidase Inhibition

One of the primary applications of 6,7,8-trihydroxyindolizidine is its role as a glycosidase inhibitor. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition can have therapeutic benefits in various diseases.

  • Mechanism of Action : The compound acts by mimicking the substrate of glycosidases, thereby binding to the active site and preventing enzyme activity. This inhibition can lead to reduced blood sugar levels, making it a candidate for managing diabetes.
  • Research Findings : Studies have shown that derivatives of indolizidine compounds exhibit potent inhibitory effects against α-glucosidase and other glycosidases. For instance, a recent study demonstrated that certain synthesized tricyclic quinazolinone-iminosugars containing similar structural motifs showed significant inhibition against α-glucosidase from Saccharomyces cerevisiae .

Anticancer Properties

Research has also indicated that this compound may possess anticancer properties.

  • Cell Line Studies : In vitro studies have explored the antiproliferative effects of indolizidine derivatives on various cancer cell lines. For example, swainsonine, a related polyhydroxy indolizidine, has shown promising results against Spodoptera frugiperda cell lines with IC50 values indicating effective growth inhibition .
  • Potential Mechanisms : The anticancer activity may be attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. Further research is needed to elucidate these mechanisms and confirm the efficacy of this compound in clinical settings.

Therapeutic Applications in Metabolic Disorders

The structural characteristics of this compound suggest potential applications in treating metabolic disorders beyond diabetes.

  • Metabolomic Studies : Recent advances in metabolomics have highlighted how processing methods can enhance the medicinal effects of certain plants containing indolizidine alkaloids. These studies focus on how traditional processing methods can alter the chemical composition and enhance bioactivity .
  • Implications for Drug Development : The insights gained from metabolomic analyses can guide the development of new therapeutic agents based on this compound. By understanding how its bioactivity changes with different processing methods or formulations, researchers can optimize its use in clinical applications.

Summary Table of Applications

Application AreaDescriptionResearch Findings
Glycosidase InhibitionInhibition of enzymes that hydrolyze glycosidic bondsSignificant inhibition observed against α-glucosidase; potential for diabetes management
Anticancer PropertiesPotential to inhibit cancer cell growthEffective antiproliferative activity demonstrated in cell line studies
Metabolic DisordersImplications for treatment beyond diabetesEnhanced medicinal effects through traditional processing methods

Eigenschaften

CAS-Nummer

115649-93-9

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

(6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol

InChI

InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6+,7-,8-/m1/s1

InChI-Schlüssel

NCQXPGNMJJWGLP-ULAWRXDQSA-N

SMILES

C1CC2C(C(C(CN2C1)O)O)O

Isomerische SMILES

C1C[C@@H]2[C@H]([C@@H]([C@H](CN2C1)O)O)O

Kanonische SMILES

C1CC2C(C(C(CN2C1)O)O)O

Synonyme

1-deoxy-6,8a-diepicastanospermine
1-deoxy-6-epicastanospermine
1-deoxy-8a-epi-castanospermine
1-deoxy-castanospermine
1-deoxycastanospermine
6,7,8-trihydroxy-indolizidine
6,7,8-trihydroxyindolizidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.